molecular formula C22H15N3O2S B11124599 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11124599
M. Wt: 385.4 g/mol
InChI Key: DCSWNENIKPWPKD-SOXNPBTNSA-N
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Description

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a chromenyl group, a phenylethenyl group, and a triazolothiazole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 2H-chromen-3-carbaldehyde with 2-phenylethylamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.

    Substitution: The triazolothiazole core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

The compound (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with topoisomerases and kinases.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE shares structural similarities with other triazolothiazoles and chromenyl derivatives, such as:
    • (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
    • (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H15N3O2S/c26-21-19(13-16-12-17-8-4-5-9-18(17)27-14-16)28-22-23-20(24-25(21)22)11-10-15-6-2-1-3-7-15/h1-13H,14H2/b11-10+,19-13-

InChI Key

DCSWNENIKPWPKD-SOXNPBTNSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3

Origin of Product

United States

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